molecular formula C18H15BrO B14158834 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- CAS No. 80433-98-3

4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans-

Cat. No.: B14158834
CAS No.: 80433-98-3
M. Wt: 327.2 g/mol
InChI Key: VZFRPVWDMXOWNC-FUHWJXTLSA-N
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Description

4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- is a brominated derivative of chrysenol, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom and a hydroxyl group on a tetrahydro-chrysene backbone. The trans- configuration indicates that the substituents are on opposite sides of the molecule, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- typically involves the bromination of 1,2,3,4-tetrahydro-chrysene. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron (Fe) or aluminum bromide (AlBr3) can enhance the reaction rate and selectivity. The product is then purified through recrystallization or chromatography techniques to obtain the desired trans- isomer.

Chemical Reactions Analysis

Types of Reactions

4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.

Major Products Formed

    Oxidation: 4-Chrysenone, 1,2,3,4-tetrahydro-, trans-

    Reduction: 4-Chrysenol, 1,2,3,4-tetrahydro-, trans-

    Substitution: 4-Chrysenol, 3-hydroxy-1,2,3,4-tetrahydro-, trans- or 4-Chrysenol, 3-amino-1,2,3,4-tetrahydro-, trans-

Scientific Research Applications

4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- is unique due to its specific substitution pattern and trans- configuration, which can influence its reactivity and biological activity. Its combination of a bromine atom and hydroxyl group provides distinct chemical properties that differentiate it from other similar compounds .

Properties

CAS No.

80433-98-3

Molecular Formula

C18H15BrO

Molecular Weight

327.2 g/mol

IUPAC Name

(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol

InChI

InChI=1S/C18H15BrO/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-6,8-9,16,18,20H,7,10H2/t16-,18+/m0/s1

InChI Key

VZFRPVWDMXOWNC-FUHWJXTLSA-N

Isomeric SMILES

C1CC2=C([C@@H]([C@H]1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3

Canonical SMILES

C1CC2=C(C(C1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

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